molecular formula C21H25FN4O2 B2855467 N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-phenyloxalamide CAS No. 898432-15-0

N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-phenyloxalamide

Cat. No. B2855467
CAS RN: 898432-15-0
M. Wt: 384.455
InChI Key: BJIDSKVIRCESNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N1-(2-(4-(4-chloro-2-fluorophenyl)piperazin-1-yl)phenyl)-N4,N4-dimethylbenzene-1,4-disulfonamide” is similar in structure . It’s a white solid with a molecular weight of 553.08 .


Physical And Chemical Properties Analysis

The related compound “N1-(2-(4-(4-chloro-2-fluorophenyl)piperazin-1-yl)phenyl)-N4,N4-dimethylbenzene-1,4-disulfonamide” is a white solid . No further physical or chemical properties were found.

Scientific Research Applications

Sigma Receptor Binding

One significant area of application is related to sigma receptors. A study highlighted compounds with structural similarities to N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-phenyloxalamide, demonstrating subnanomolar affinity for sigma 2 binding sites. These compounds were found to be very selective sigma 2 ligands, exhibiting potential anxiolytic activity in preclinical models. Such high affinity and selectivity suggest their utility in exploring sigma receptor functions and potentially developing sigma receptor-targeted therapeutics (Perregaard et al., 1995).

Serotonin Receptor Inverse Agonism

Another application is found in its structural analogs' ability to act as potent inverse agonists at serotonin 5-HT2A receptors. The in-depth pharmacological characterization of these compounds, including their efficacy in vivo, suggests their potential use in developing antipsychotic agents. Such insights could be instrumental in understanding and treating psychiatric disorders (Vanover et al., 2006).

Anticonvulsant Activity

Compounds combining features of N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-phenyloxalamide with known antiepileptic drugs have shown broad spectra of anticonvulsant activity in preclinical seizure models. This demonstrates the compound's relevance in designing new hybrid anticonvulsant agents, offering a new approach to epilepsy treatment (Kamiński et al., 2015).

Insecticidal Activity

Research on structurally related compounds has also indicated potential applications in agriculture, such as novel insecticides with unique modes of action against lepidopterous pests. This suggests possible roles in integrated pest management programs, contributing to the development of safer and more effective pest control strategies (Tohnishi et al., 2005).

Safety And Hazards

The related compound “N1-(2-(4-(4-chloro-2-fluorophenyl)piperazin-1-yl)phenyl)-N4,N4-dimethylbenzene-1,4-disulfonamide” has been classified with the signal word “Warning” and hazard statements H315, H319, and H320 .

properties

IUPAC Name

N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-phenyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN4O2/c1-25-11-13-26(14-12-25)19(16-7-9-17(22)10-8-16)15-23-20(27)21(28)24-18-5-3-2-4-6-18/h2-10,19H,11-15H2,1H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJIDSKVIRCESNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C(=O)NC2=CC=CC=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-phenyloxalamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.